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Compound of Interest

Compound Name: 4-Bromo-3-chlorotoluene

Cat. No.: B1266831 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-bromo-2-chloro-4-

methylbenzene, a halogenated aromatic compound with significant potential as a versatile

building block in organic synthesis, particularly in the fields of medicinal chemistry and

materials science. This document details its chemical identity, physicochemical properties,

plausible synthetic routes with experimental protocols, and potential applications in drug

discovery.

Chemical Identity and Physicochemical Properties
1-bromo-2-chloro-4-methylbenzene is a substituted toluene derivative featuring bromine,

chlorine, and methyl groups on the benzene ring. The specific arrangement of these

substituents dictates its reactivity and potential for further chemical modification.

Table 1: Chemical Identifiers and Properties of 1-bromo-2-chloro-4-methylbenzene
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Property Value Citation(s)

IUPAC Name
1-bromo-2-chloro-4-

methylbenzene
[1]

Synonyms 4-Bromo-3-chlorotoluene [2]

CAS Number 6627-51-6 [1]

Molecular Formula C₇H₆BrCl [1][3]

Molecular Weight 205.48 g/mol [3]

Physical Form Liquid or solid [1][2]

Appearance Colorless to light yellow [2]

Boiling Point ~243 °C [2]

Melting Point ~ -3 °C [2]

Density ~1.54 g/cm³ [2]

InChI Key
SDTULEXOSNNGAW-

UHFFFAOYSA-N
[1]

Solubility

Soluble in hydrocarbon

solvents, slightly soluble in

alcohol solvents.

[2]

Synthesis and Experimental Protocols
The synthesis of 1-bromo-2-chloro-4-methylbenzene is not widely reported in the literature.

However, a highly plausible and effective method is the Sandmeyer reaction, a well-established

process for converting primary aromatic amines into aryl halides via a diazonium salt

intermediate.[4] The logical starting material for this synthesis is 3-chloro-4-methylaniline.

Proposed Synthetic Pathway: Sandmeyer Reaction
The synthesis involves two main steps:
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Diazotization: 3-chloro-4-methylaniline is treated with a nitrous acid source (e.g., sodium

nitrite in the presence of a strong acid like hydrobromic acid) at low temperatures to form the

corresponding diazonium salt.

Sandmeyer Reaction: The diazonium salt is then reacted with a copper(I) bromide catalyst,

which facilitates the replacement of the diazonium group with a bromine atom to yield the

final product.

Starting Material Step 1: Diazotization Intermediate Step 2: Sandmeyer Reaction Final Product

3-chloro-4-methylaniline NaNO₂, HBr
0-5 °C

3-chloro-4-methylbenzene-
diazonium bromide CuBr 1-bromo-2-chloro-

4-methylbenzene

Click to download full resolution via product page

Caption: Plausible synthetic pathway for 1-bromo-2-chloro-4-methylbenzene.

Detailed Experimental Protocol (Adapted from a similar
synthesis)[4]
Materials:

3-chloro-4-methylaniline

48% Hydrobromic acid (HBr)

Sodium nitrite (NaNO₂)

Copper(I) bromide (CuBr)

Ice

Diethyl ether (or other suitable organic solvent)

Saturated sodium bicarbonate solution
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Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Diazotization:

In a reaction vessel equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5

°C, slowly add 3-chloro-4-methylaniline (1.0 equivalent) to a stirred solution of 48%

hydrobromic acid.

Maintain the temperature below 5 °C and add a solution of sodium nitrite (1.05

equivalents) in water dropwise. The rate of addition should be controlled to keep the

temperature from rising.

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to

ensure the complete formation of the diazonium salt.

Sandmeyer Reaction:

In a separate flask, prepare a solution or suspension of copper(I) bromide (1.1

equivalents) in hydrobromic acid.

Slowly add the cold diazonium salt solution to the copper(I) bromide mixture. Vigorous

nitrogen gas evolution will be observed. The addition rate should be managed to control

the effervescence.

After the addition is complete, allow the reaction mixture to warm to room temperature and

then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

Work-up and Purification:

Cool the reaction mixture to room temperature and extract the product with diethyl ether (3

x volume).

Combine the organic layers and wash sequentially with water, saturated sodium

bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the

solvent under reduced pressure using a rotary evaporator.

The crude product can be purified by vacuum distillation or column chromatography on

silica gel to yield pure 1-bromo-2-chloro-4-methylbenzene.

Spectroscopic Data and Characterization
As of this writing, detailed experimental spectroscopic data for 1-bromo-2-chloro-4-

methylbenzene is not readily available in public databases. However, data for the closely

related isomer, 1-bromo-4-chloro-2-methylbenzene (CAS 14495-51-3), is available and can

provide a reasonable approximation of the expected spectral characteristics.[5][6] It is crucial

for researchers to obtain and verify the data for their own synthesized material.

Table 2: ¹H NMR Data for 1-bromo-4-chloro-2-methylbenzene (Isomer of the Target Compound)

[6]

Assignment
Chemical Shift
(ppm)

Multiplicity Solvent

Ar-H 7.378 d CDCl₃

Ar-H 7.159 d CDCl₃

Ar-H 6.975 dd CDCl₃

-CH₃ 2.321 s CDCl₃

Note: For 1-bromo-2-chloro-4-methylbenzene, three distinct aromatic proton signals and one

methyl singlet would also be expected, but their chemical shifts and coupling constants would

differ due to the different substituent positions.

Table 3: Other Spectroscopic Data for 1-bromo-4-chloro-2-methylbenzene (Isomer)
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Spectrum Type Key Features Citation(s)

¹³C NMR

Expected to show 7 distinct

signals: 6 for the aromatic

carbons and 1 for the methyl

carbon.

[5]

MS

Molecular ion peaks showing a

characteristic isotopic pattern

for one bromine and one

chlorine atom (M+, M+2, M+4).

The nominal M+ peak would

be at m/z 204.

[5]

IR

Expected to show C-H

stretching (aromatic and

aliphatic), C=C stretching

(aromatic ring), and C-X (C-Br,

C-Cl) stretching vibrations.

[6]

General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis, purification, and

characterization of 1-bromo-2-chloro-4-methylbenzene.
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Caption: General workflow for synthesis and characterization.
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Reactivity and Applications in Drug Development
Halogenated aromatic compounds like 1-bromo-2-chloro-4-methylbenzene are valuable

intermediates in drug discovery due to their versatile reactivity. The presence of two different

halogen atoms (bromine and chlorine) at distinct positions on the aromatic ring allows for

selective functionalization through various cross-coupling reactions.

Cross-Coupling Reactions: The C-Br bond is generally more reactive than the C-Cl bond in

palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-

Hartwig). This differential reactivity enables sequential modifications, allowing for the

introduction of different functional groups at the 1- and 2-positions.

Grignard/Organolithium Formation: The C-Br bond can be selectively converted into a

Grignard reagent or an organolithium species, which can then be reacted with various

electrophiles to form new carbon-carbon or carbon-heteroatom bonds.

Role in Medicinal Chemistry
While there are no specific drugs publicly listed as being synthesized directly from 1-bromo-2-

chloro-4-methylbenzene, its structural motifs are relevant to medicinal chemistry. Halogen

atoms are frequently incorporated into drug candidates to modulate their physicochemical

properties, such as:

Lipophilicity: Affecting membrane permeability and oral absorption.

Metabolic Stability: Blocking sites of metabolism to increase the drug's half-life.

Binding Affinity: Halogen atoms can participate in halogen bonding, a non-covalent

interaction that can enhance binding to target proteins.[7]

For example, structurally related polyhalogenated benzene derivatives serve as key

intermediates in the synthesis of complex molecules like Brilanestrant, a selective estrogen

receptor degrader (SERD) for the treatment of breast cancer.[7] The strategic placement of

halogens in these intermediates is crucial for building the final pharmacologically active

compound. Therefore, 1-bromo-2-chloro-4-methylbenzene represents a valuable starting point

for the synthesis of novel, complex molecules with potential therapeutic applications.[8]
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Biological Activity and Signaling Pathways
Currently, there is no specific information in the scientific literature regarding the biological

activity of 1-bromo-2-chloro-4-methylbenzene or its involvement in any signaling pathways. Its

primary value lies in its role as a synthetic intermediate rather than as a biologically active

agent itself. Researchers using this compound would typically be doing so to construct larger,

more complex molecules which would then be evaluated for their pharmacological effects.

Safety Information
1-bromo-2-chloro-4-methylbenzene is an irritant.[1][2] It is irritating to the eyes, respiratory

system, and skin.[2] Standard laboratory safety precautions, including the use of personal

protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume

hood, are essential when handling this compound.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1266831#iupac-name-for-1-bromo-2-chloro-4-
methylbenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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